molecular formula C7H15NO3 B8359778 4-Ethoxycarbonylaminobutanol

4-Ethoxycarbonylaminobutanol

Cat. No.: B8359778
M. Wt: 161.20 g/mol
InChI Key: ZFHAXRNFGZVSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonylaminobutanol (CAS: N/A; molecular formula: C₇H₁₅NO₃) is a multifunctional organic compound featuring a butanol backbone substituted with an ethoxycarbonylamino (-NHCO₂CH₂CH₃) group at the fourth carbon. This structure combines hydrophilic (hydroxyl and amino groups) and lipophilic (ethoxycarbonyl moiety) properties, making it valuable in pharmaceutical synthesis, polymer chemistry, and as a precursor for bioactive molecules. Its synthesis typically involves coupling reactions, such as carbamate formation via reaction of 4-aminobutanol with ethyl chloroformate under basic conditions . Characterization relies on spectroscopic methods (IR, NMR, HRMS) to confirm functional groups and stereochemistry.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl N-(4-hydroxybutyl)carbamate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)8-5-3-4-6-9/h9H,2-6H2,1H3,(H,8,10)

InChI Key

ZFHAXRNFGZVSST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional attributes of 4-ethoxycarbonylaminobutanol can be contextualized against structurally related compounds. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Functional Groups Melting Point (°C) Solubility (H₂O) Key Applications
This compound C₇H₁₅NO₃ -OH, -NHCO₂CH₂CH₃ ~45–50 (predicted) Moderate Drug intermediates, polymers
4-Methoxycarbonylaminobutanol C₆H₁₃NO₃ -OH, -NHCO₂CH₃ ~55–60 High Peptide synthesis
4-Aminobutanol C₄H₁₁NO -OH, -NH₂ 38–40 Very high Surfactants, corrosion inhibitors
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) C₂₁H₂₃NO₅ -CO₂Et, -NHAr, -C=C- N/A (oil) Low Photodynamic therapy agents

Functional Group Reactivity

  • Ethoxycarbonyl vs. However, methoxy derivatives exhibit faster hydrolysis rates due to reduced steric hindrance.
  • Amino-Alcohol Core: The -NH- and -OH groups enable hydrogen bonding, influencing solubility. 4-Aminobutanol (lacking the carbamate) is highly water-soluble but less stable under acidic conditions.

Spectroscopic Signatures

  • IR Spectroscopy: this compound shows N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3200 cm⁻¹). In contrast, compound 4c lacks O-H but displays aromatic C-H (~3000 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • ¹H NMR: The ethoxy group in this compound resonates as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), whereas 4c’s aryl protons appear at δ 6.8–7.2 ppm .

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